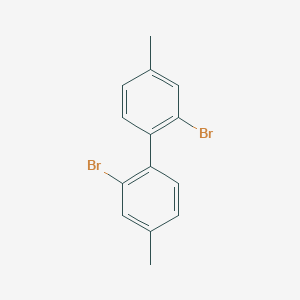
2,2'-Dibromo-4,4'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the chemical formula C14H12Br2. It is a derivative of biphenyl, where two bromine atoms and two methyl groups are substituted at the 2,2’ and 4,4’ positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl typically involves the bromination of 4,4’-dimethylbiphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride .
Industrial Production Methods
In industrial settings, the production of 2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl follows a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques like gas chromatography to ensure the complete conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling: Palladium or copper catalysts are often used in coupling reactions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include 2,2’-dibromo-4,4’-dimethylbiphenyl carboxylic acids or aldehydes.
Coupling: Products include larger biphenyl derivatives with extended conjugation.
Scientific Research Applications
2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in substitution and coupling reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,2’-Dibromo-1,1’-biphenyl: Lacks the methyl groups, resulting in different steric and electronic properties.
4,4’-Dibromo-2,2’-dimethylbiphenyl: Similar structure but with different substitution patterns.
Uniqueness
2,2’-Dibromo-4,4’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C14H12Br2 |
|---|---|
Molecular Weight |
340.05 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12Br2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3 |
InChI Key |
DJWZWNULAPQUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-methylimidazo[1,2-c]pyrimidine](/img/structure/B12985366.png)
![4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12985369.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B12985370.png)
![1-[2-(2-Hydroxy-ethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one](/img/structure/B12985382.png)
![tert-Butyl 6-(4-bromophenyl)-8-oxo-2,5,7-triazaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B12985383.png)
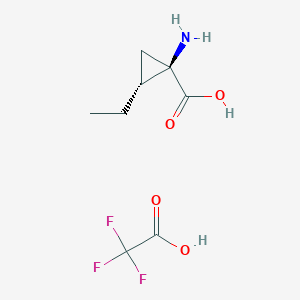
![Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12985392.png)
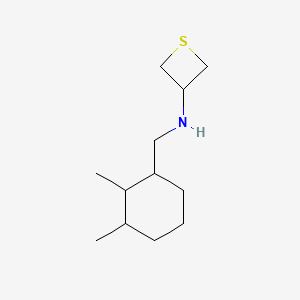
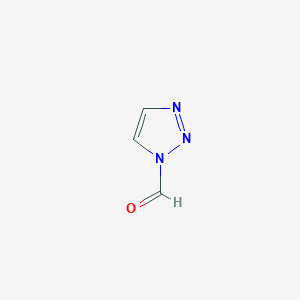
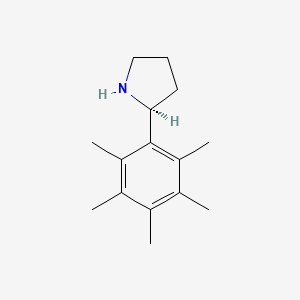
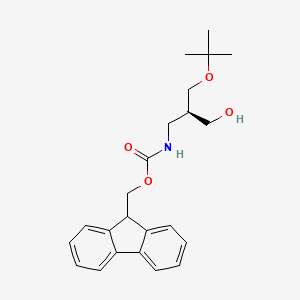
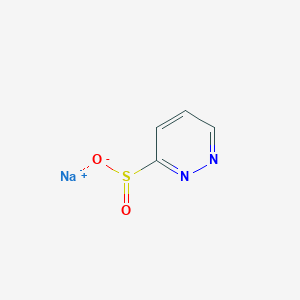
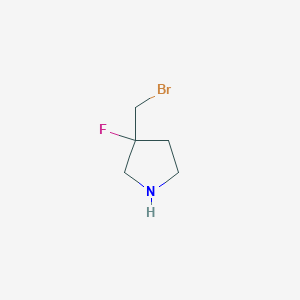
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12985436.png)
